4-(2,4-Difluorophenyl)-2-nitrobenzoic acid
Description
4-(2,4-Difluorophenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of both nitro and difluorophenyl groups attached to a benzoic acid core
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-8-2-4-9(11(15)6-8)7-1-3-10(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUSLAVIPQIAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689601 | |
| Record name | 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-08-0 | |
| Record name | 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 2,4-difluorobenzoic acid to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow nitration processes. These methods ensure higher yields and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-(2,4-Difluorophenyl)-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the difluorophenyl group can enhance binding affinity to specific targets due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the difluorophenyl group, which may affect its binding properties and reactivity.
2,4-Difluorophenylboronic acid: Used in different types of reactions, such as Suzuki-Miyaura coupling, and has different applications.
Uniqueness
4-(2,4-Difluorophenyl)-2-nitrobenzoic acid is unique due to the presence of both nitro and difluorophenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
